7-Iodothieno[3,2-d]pyrimidin-2-amine
Description
Properties
Molecular Formula |
C6H4IN3S |
|---|---|
Molecular Weight |
277.09 g/mol |
IUPAC Name |
7-iodothieno[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C6H4IN3S/c7-3-2-11-4-1-9-6(8)10-5(3)4/h1-2H,(H2,8,9,10) |
InChI Key |
ZRDTWIVTOHYMOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NC(=N1)N)C(=CS2)I |
Origin of Product |
United States |
Preparation Methods
Cyclization of 3-Aminothiophene-2-carboxamide with Formamide Derivatives
A key approach to the thieno[3,2-d]pyrimidine core is the cyclization of 3-aminothiophene-2-carboxamide with formamide or formamide derivatives. This method has been demonstrated to efficiently yield thieno[3,2-d]pyrimidin-4-amine analogues, which can be further functionalized to obtain the 2-amino substitution pattern. The process involves:
- Reacting 3-aminothiophene-2-carboxamide with formamide under reflux conditions to promote ring closure.
- Subsequent functional group manipulations to introduce or retain the 2-amino group.
- Electrophilic substitution to install the iodine atom at the 7-position.
This methodology, employed in solution-phase parallel synthesis, has been used to prepare libraries of 7-arylthieno[3,2-d]pyrimidin-4-amine analogues with good yields and high purity, indicating its adaptability for 7-iodo derivatives as well.
Halogenation of Thieno[3,2-d]pyrimidine Intermediates
Electrophilic iodination is a common method to introduce iodine into aromatic heterocycles. For this compound, the iodination step can be performed on the pre-formed thieno[3,2-d]pyrimidine core bearing the 2-amino group. Typical reagents and conditions include:
- Use of iodine sources such as molecular iodine or N-iodosuccinimide.
- Mild acidic or neutral conditions to avoid decomposition.
- Controlled temperature to favor selective iodination at the 7-position.
While direct iodination data specific to this compound are limited in the surveyed literature, analogous halogenation procedures are well-established in heterocyclic chemistry.
Synthesis of 2-Aminopyrimidine Intermediates as Precursors
The 2-aminopyrimidine moiety, a key substructure in the target compound, can be prepared via multi-step reactions starting from dicyandiamide and ammonium chloride, followed by cyclization with 1,1,3,3-tetramethoxypropane under acidic conditions. This process includes:
| Step | Reactants | Conditions | Product | Yield/Notes |
|---|---|---|---|---|
| 1 | Dicyandiamide + ammonium chloride | Pyroreaction at 150–230 °C | Guanidinium hydrochloride | Molar ratio 1:3 preferred |
| 2 | Guanidinium hydrochloride + 1,1,3,3-tetramethoxypropane + HCl | Reflux at 60–120 °C | 2-Aminopyrimidine | Solvent: technical hydrochloric acid 31–35% |
| 3 | 2-Aminopyrimidine + sodium nitrite + zinc chloride catalyst + HCl | Low temperature (-30 to 5 °C) | 2-Chloropyrimidine | Extraction with dichloromethane; high purity |
This method is cost-effective and suitable for large-scale production, providing a reliable precursor for further heterocyclic construction.
Integration into Thieno[3,2-d]pyrimidine Framework
While the above steps focus on pyrimidine intermediates, the fusion with the thiophene ring to form the thieno[3,2-d]pyrimidine system typically involves:
- Cyclization reactions between aminothiophenes and pyrimidine precursors.
- Use of formamide derivatives or other carbonyl sources to facilitate ring closure.
- Subsequent halogenation to introduce the iodine substituent.
This approach has been validated by the synthesis of related thieno[3,2-d]pyrimidine derivatives with various substitutions, including halogens and amino groups.
Data Table: Summary of Key Preparation Parameters
| Preparation Step | Reagents/Conditions | Temperature (°C) | Reaction Time | Yield/Remarks |
|---|---|---|---|---|
| Pyroreaction of dicyandiamide and ammonium chloride | Dicyandiamide : ammonium chloride = 1:3 | 150–230 | 8 hours | Produces guanidinium hydrochloride |
| Cyclization with 1,1,3,3-tetramethoxypropane | Technical HCl (31–35%) solvent, reflux | 60–120 | 5 hours | Forms 2-aminopyrimidine |
| Diazotization and chlorination | Sodium nitrite, zinc chloride catalyst, HCl | -30 to 5 | 0.5 hour | Yields 2-chloropyrimidine |
| Cyclization to thieno[3,2-d]pyrimidine core | 3-Aminothiophene-2-carboxamide + formamide | Reflux | Several hours | Core formation for further functionalization |
| Electrophilic iodination | Molecular iodine or N-iodosuccinimide | Mild conditions | Variable | Iodination at 7-position |
Research Discoveries and Considerations
- The use of dicyandiamide and ammonium chloride as inexpensive starting materials enables cost-effective synthesis of pyrimidine intermediates suitable for scale-up.
- Cyclization with formamide derivatives is a versatile route to the thieno[3,2-d]pyrimidine core, facilitating the incorporation of diverse substituents including amino and halogen groups.
- Electrophilic iodination methods must be carefully controlled to achieve regioselectivity and avoid over-iodination or decomposition.
- Purification typically involves extraction with dichloromethane and drying over anhydrous sodium sulfate, followed by evaporation under reduced pressure to yield high-purity products.
- The synthesized compounds exhibit promising biological activities, including kinase inhibition and antitumor properties, underscoring the importance of efficient synthetic access.
Chemical Reactions Analysis
Types of Reactions: 7-Iodothieno[3,2-d]pyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiourea.
Cyclization: Reagents such as formic acid, triethyl orthoformate, and dimethylformamide dimethylacetal are used.
Major Products:
- Substitution reactions yield derivatives with various functional groups replacing the iodine atom.
- Cyclization reactions produce fused heterocyclic compounds with potential biological activities .
Scientific Research Applications
7-Iodothieno[3,2-d]pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing kinase inhibitors and other therapeutic agents.
Material Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and photovoltaic materials.
Biological Research: It is used in the study of enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 7-Iodothieno[3,2-d]pyrimidin-2-amine involves its interaction with specific molecular targets, such as kinases and enzymes. The compound’s structure allows it to bind to the active sites of these proteins, inhibiting their activity and affecting various cellular pathways . The iodine atom and the amino group play crucial roles in enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations in Thieno[3,2-d]pyrimidine Derivatives
The position and nature of substituents on the thieno[3,2-d]pyrimidine scaffold critically influence physicochemical and biological properties. Key comparisons include:
- Iodine vs. Chlorine : The 7-iodo substituent offers superior leaving-group ability compared to chlorine, facilitating nucleophilic aromatic substitution or cross-coupling reactions.
Comparison with Pyridine and Pyrimidine Derivatives
Halogenated pyridines and pyrimidines exhibit distinct properties due to differences in aromaticity and ring strain:
- Iodine Positioning: The 7-iodo in thienopyrimidine vs. 5-iodo in pyrimidine alters electronic distribution, impacting reactivity and intermolecular interactions.
Q & A
Basic Research Questions
Q. What are the critical parameters for synthesizing 7-Iodothieno[3,2-d]pyrimidin-2-amine?
- Methodology : The synthesis typically involves halogenation and cyclization steps. Key parameters include:
- Temperature : Optimal reaction temperatures (e.g., 80–100°C) to avoid decomposition of iodinated intermediates .
- Solvent choice : Polar aprotic solvents like DMF or DMSO enhance solubility of iodine-containing precursors .
- Catalysts : Use of palladium or copper catalysts for cross-coupling reactions to introduce the iodine substituent .
- Validation : Monitor reaction progress via TLC or HPLC, and confirm purity via NMR (¹H/¹³C) and mass spectrometry .
Q. How can structural characterization of this compound be performed?
- Methodology :
- X-ray crystallography : Resolve the fused thieno-pyrimidine ring system and iodine positioning .
- NMR spectroscopy : Use ¹H/¹³C NMR to confirm amine (-NH2) proton signals (~5–6 ppm) and aromatic ring environments .
- IR spectroscopy : Identify amine N-H stretching (~3300–3500 cm⁻¹) and C-I bonds (~500–600 cm⁻¹) .
Q. What are the solubility and stability profiles of this compound?
- Methodology :
- Solubility testing : Screen in solvents (e.g., DMSO, ethanol, water) under controlled pH and temperature .
- Stability assays : Conduct accelerated degradation studies (40°C/75% RH) and monitor via HPLC for decomposition products (e.g., deiodination) .
Advanced Research Questions
Q. How can regioselectivity challenges during iodination of thieno[3,2-d]pyrimidine derivatives be addressed?
- Methodology :
- Computational modeling : Use DFT calculations to predict electron density distribution and guide iodine substitution at the 7-position .
- Protecting group strategies : Temporarily block reactive sites (e.g., amine groups) to direct iodination .
Q. What experimental designs are optimal for studying biological interactions of this compound?
- Methodology :
- Docking simulations : Model binding to target proteins (e.g., kinases) using software like AutoDock Vina .
- Biological assays : Perform enzyme inhibition assays (IC50 determination) and cellular uptake studies with radiolabeled iodine (¹²⁵I) .
Q. How can contradictory data in reaction yields or biological activity be resolved?
- Methodology :
- Reproducibility checks : Standardize reaction conditions (e.g., inert atmosphere, moisture control) .
- Orthogonal validation : Confirm biological activity using multiple assays (e.g., SPR, fluorescence polarization) .
- Case study : Discrepancies in iodine incorporation efficiency may arise from trace metal contaminants; use Chelex-treated solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
